7-(2,5-Dimethoxyphenyl)-3-[(3,4-dimethoxyphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2,5-DIMETHOXYPHENYL)-3-[(3,4-DIMETHOXYPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes multiple methoxy groups and a pyrazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,5-DIMETHOXYPHENYL)-3-[(3,4-DIMETHOXYPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolopyrimidine core, followed by the introduction of the methoxyphenyl groups and the carbamoyl group. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(2,5-DIMETHOXYPHENYL)-3-[(3,4-DIMETHOXYPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The methoxy groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
7-(2,5-DIMETHOXYPHENYL)-3-[(3,4-DIMETHOXYPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe or therapeutic agent.
Medicine: Research is conducted to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(2,5-DIMETHOXYPHENYL)-3-[(3,4-DIMETHOXYPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate these interactions and understand the compound’s effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 7-(2,5-DIMETHYLPHENYL)-3-[(3,4-DIMETHYLPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID
- 7-(2,4-DIMETHYLPHENYL)-3-[(3,4-DIMETHYLPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID
- 7-(2,5-DIMETHYLBENZYL)-3-[(3,4-DIMETHYLPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID
Uniqueness
The uniqueness of 7-(2,5-DIMETHOXYPHENYL)-3-[(3,4-DIMETHOXYPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID lies in its specific arrangement of methoxy groups and the pyrazolopyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H24N4O7 |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
7-(2,5-dimethoxyphenyl)-3-[(3,4-dimethoxyphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C24H24N4O7/c1-32-14-6-8-19(33-2)15(10-14)18-11-17(24(30)31)27-22-16(12-25-28(18)22)23(29)26-13-5-7-20(34-3)21(9-13)35-4/h5-12,18,27H,1-4H3,(H,26,29)(H,30,31) |
InChI Key |
PXYRHSXYPURMKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C=C(NC3=C(C=NN23)C(=O)NC4=CC(=C(C=C4)OC)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.